N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of the imidazo[1,2-a]pyridine and chromene moieties within the same molecule provides a versatile scaffold for drug development.
Mechanism of Action
Target of Action
The primary target of the compound “N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide”, also known as CASP3 Activator 1541 , is the proenzyme forms of caspase-3 . Caspase-3 is a member of the caspase family, which are cysteine proteases that play a crucial role in programmed cell death .
Mode of Action
CASP3 Activator 1541 activates the proenzyme forms of caspase-3 . This activation leads to the cleavage of caspase-3, which in turn causes caspase-3 to cleave gasdermin E (GSDME), producing the GSDME-N terminus . This process results in the perforation of the cell membrane .
Biochemical Pathways
The activation of caspase-3 by CASP3 Activator 1541 affects the apoptosis pathway . Caspase-3 is an executioner caspase in this pathway, and its activation leads to the cleavage of various protein substrates, resulting in the biochemical and morphological changes characteristic of apoptosis . In addition to apoptosis, caspases also play a role in other non-apoptotic cell death processes such as necroptosis, pyroptosis, and autophagy .
Result of Action
The activation of caspase-3 by CASP3 Activator 1541 leads to the induction of cell death . The cleavage of GSDME by caspase-3 causes the perforation of the cell membrane, which can lead to pyroptosis, a form of programmed cell death . This process can also induce immune responses .
Biochemical Analysis
Biochemical Properties
CASP3 Activator 1541 plays a pivotal role in biochemical reactions, particularly those involving the enzyme caspase-3 . By activating the proenzyme forms of caspase-3, CASP3 Activator 1541 can induce cell death . This interaction with caspase-3 is a key aspect of its biochemical activity.
Cellular Effects
The effects of CASP3 Activator 1541 on cells are profound. By activating caspase-3, it influences cell function and can lead to apoptosis . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of CASP3 Activator 1541 involves its interaction with the proenzyme forms of caspase-3 . This binding interaction leads to the activation of caspase-3, which in turn can trigger apoptosis. This process can involve changes in gene expression and may also involve other biomolecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through the cyclization of 2-aminopyridine with α-bromoketones under mild conditions . The chromene moiety is often synthesized separately via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
The final step involves coupling the imidazo[1,2-a]pyridine derivative with the chromene derivative. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the chromene ring can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromene moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the chromene moiety.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but lack the chromene structure.
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but lack the chromene and carboxamide functionalities.
Chromene derivatives: These compounds share the chromene moiety but lack the imidazo[1,2-a]pyridine structure.
Uniqueness
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the imidazo[1,2-a]pyridine and chromene moieties within a single molecule. This dual functionality provides a versatile scaffold for drug development, offering multiple sites for chemical modification and potential biological activity.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4/c1-30-20-9-5-7-16-13-18(24(29)31-22(16)20)23(28)25-17-8-4-6-15(12-17)19-14-27-11-3-2-10-21(27)26-19/h2-14H,1H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLVYQVWNPGJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=CC5=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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